6-(Benzothiophen-2-YL)-1H-indole
Overview
Description
6-(Benzothiophen-2-YL)-1H-indole is an organic compound that belongs to the class of heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzothiophen-2-YL)-1H-indole typically involves the cyclization of functionalized diynes or the use of metal-catalyzed reactions. One common method is the intramolecular cyclization of functionalized diacetylenes, which can be activated by bases or metal complexes . Another approach involves the use of palladium-catalyzed reactions to introduce the benzothiophene moiety .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for metal-catalyzed cyclization reactions. These methods ensure high yield and purity of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
6-(Benzothiophen-2-YL)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene moiety to a dihydrobenzothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or benzothiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield benzothiophene sulfoxides, while substitution reactions can introduce halogens or other functional groups onto the indole ring .
Scientific Research Applications
6-(Benzothiophen-2-YL)-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 6-(Benzothiophen-2-YL)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, it may interact with ionotropic receptors in the nervous system, affecting neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A simpler structure with similar aromatic properties.
Indole: The parent compound of the indole moiety in 6-(Benzothiophen-2-YL)-1H-indole.
Benzothiophene-2-boronic acid: Another benzothiophene derivative with different functional groups.
Uniqueness
This compound is unique due to its fused heterocyclic structure, which combines the properties of both benzothiophene and indole. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
6-(1-benzothiophen-2-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NS/c1-2-4-15-12(3-1)10-16(18-15)13-6-5-11-7-8-17-14(11)9-13/h1-10,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXZRLLHTSSBKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC4=C(C=C3)C=CN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648423 | |
Record name | 6-(1-Benzothiophen-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-41-6 | |
Record name | 6-Benzo[b]thien-2-yl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885273-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(1-Benzothiophen-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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